2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-5-2-3-7-15(13)19-16(21)12-23-17-18-8-9-20(17)11-14-6-4-10-22-14/h2-10H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIREUZWDLMZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the imidazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol group is added to the imidazole ring.
Final Coupling: The final step involves coupling the synthesized intermediate with N-(2-methylphenyl)acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is well-documented for thioether-containing compounds .
Mechanistic Insight :
- The sulfoxide formation is stereoselective, influenced by the electron-donating furan and imidazole substituents .
- Sulfone formation requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Substitution Reactions
The imidazole ring and acetamide group participate in nucleophilic/electrophilic substitutions.
Imidazole Ring Functionalization
The imidazole nitrogen can undergo alkylation or arylation. For example:
Notable Findings :
- Methylation at the imidazole nitrogen enhances solubility but reduces biological activity .
- Nitration occurs preferentially at the C4 position due to steric hindrance from the furan substituent .
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
Reduction Reactions
The imidazole ring and furan moiety can be reduced under hydrogenation conditions:
Implications :
- Imidazole reduction decreases aromaticity, altering electronic properties .
- Hydrogenation of the furan ring disrupts conjugation, reducing reactivity in electrophilic substitutions .
Electrophilic Substitution on Furan
The furan ring undergoes electrophilic substitution at the C5 position:
| Reaction | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Nitration | Ac₂O/HNO₃, 0°C | 5-Nitro-furan derivative | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 5-Bromo-furan derivative |
Regioselectivity :
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings:
| Reaction | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
Scientific Research Applications
Anticancer Activity
Research has shown that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies indicate that compounds similar to this one have demonstrated IC50 values ranging from 1.61 µg/mL to 25.72 µM, highlighting their potential as anticancer agents. The mechanisms of action often involve:
- Induction of apoptosis.
- Inhibition of cell proliferation.
Case Study : A study on related imidazole derivatives revealed that substituents like methoxy or methyl groups on the phenyl ring enhance anticancer activity, making such compounds promising candidates for further development.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives containing thiazole and imidazole moieties show significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
In vitro studies have demonstrated that these compounds possess minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antibacterial effects. The presence of specific functional groups is critical for enhancing this activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Imidazole Ring : Crucial for biological activity; interacts with various biological targets.
- Substituents : Methyl and methoxy groups on the phenyl ring increase potency.
- Furan Moiety : May enhance interaction with cellular targets.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It binds to proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of imidazole-based acetamides. Key structural analogues include:
Key Observations :
- Positional Substitutions: The 1-position substitutions (e.g., furan-2-ylmethyl vs. The 2-sulfanyl group is a conserved feature in many analogues, suggesting its role in covalent or hydrogen bonding interactions .
- Acetamide Tail : The N-(2-methylphenyl) group in the target compound contrasts with bulkier substituents like naphthyl or trifluoromethylphenyl in analogues, which may affect target selectivity .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.5 g/mol. The structure includes a furan ring, an imidazole ring, and a phenyl acetamide group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of compounds similar to This compound include:
- Anticancer Activity : Compounds containing imidazole and furan moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A431 and HT29 .
- Antimicrobial Activity : The presence of the furan and imidazole rings suggests potential antimicrobial properties. Research indicates that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of imidazole derivatives, suggesting that this compound may also possess similar properties by modulating inflammatory pathways .
The mechanisms through which This compound exerts its biological effects can be summarized as follows:
- Receptor Binding : Compounds with imidazole structures often demonstrate high affinity for various receptors, including those involved in cancer progression and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .
- Cell Cycle Modulation : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Cytotoxicity in Cancer Models : A study demonstrated that a related imidazole compound significantly inhibited cell proliferation in human breast cancer cells (MCF7), suggesting that structural modifications enhance anticancer efficacy.
- Antimicrobial Evaluation : A derivative was tested against a panel of bacteria, showing broad-spectrum activity with minimal inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
- Inflammatory Response Modulation : In vivo studies indicated that administration of a related compound led to reduced paw edema in rats, supporting its potential use in treating inflammatory conditions.
Q & A
Basic: What are the common synthetic routes for preparing 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Imidazole Ring Formation : Cyclization of precursors like furan-2-ylmethylamine with ketenes (e.g., from chloroacetic acid derivatives) under controlled pH and temperature .
Sulfanyl Linkage Introduction : Reaction of the imidazole intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) via nucleophilic substitution .
Acetamide Functionalization : Coupling the sulfanyl-imidazole intermediate with 2-methylphenylamine using carbodiimide-based coupling agents .
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like oxidized sulfonyl derivatives or unreacted intermediates .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation :
- NMR Spectroscopy : Confirm regiochemistry of the imidazole ring and furan substitution patterns (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, S–C bond at ~600–700 cm) .
- Purity Assessment :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHNOS, expected [M+H] = 342.12) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Methodology :
Substituent Variation :
- Modify the furan-2-ylmethyl group (e.g., replace with thiophene or pyridine analogs) to assess impact on target binding .
- Alter the 2-methylphenyl acetamide moiety (e.g., introduce electron-withdrawing groups like -NO or halogens) to modulate lipophilicity .
Biological Assays :
- Test derivatives against in vitro targets (e.g., kinase inhibition assays) and correlate activity with structural features .
Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like EGFR or COX-2 .
Example : notes that fluorinated aryl groups enhance metabolic stability, suggesting SAR-driven fluorination strategies .
Advanced: How to resolve contradictory data in biological activity reports (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Steps for Analysis :
Purity Validation : Confirm compound purity via HPLC; impurities like oxidized sulfoxides may skew bioactivity results .
Assay Specificity :
- Use orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. MTT assay for cytotoxicity) to decouple effects .
Dose-Response Curves : Establish EC/IC values across multiple cell lines to identify selective activity windows .
Case Study : reports that N-(4-fluorophenyl) analogs showed conflicting cytotoxicity in HeLa vs. MCF-7 cells, resolved by testing metabolite stability .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Polar Solvents : Moderate solubility in DMSO (>10 mg/mL) and DMF; limited in water (<0.1 mg/mL) .
- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the acetamide group .
- Stability :
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to imidazole ring protonation and subsequent decomposition .
- Light Sensitivity : Protect from UV light to avoid sulfanyl group oxidation .
Advanced: What strategies can mitigate metabolic instability in preclinical studies?
Answer:
Approaches :
Structural Modifications :
- Introduce electron-donating groups (e.g., -OCH) on the phenyl ring to block cytochrome P450-mediated oxidation .
- Replace the furan moiety with bioisosteres like benzofuran to enhance metabolic resistance .
Prodrug Design :
- Mask the sulfanyl group as a disulfide prodrug, which is cleaved in vivo .
In Vitro ADME Profiling :
- Use liver microsomal assays to identify major metabolites and guide structural optimization .
Advanced: How to design experiments to elucidate the mechanism of action (MOA)?
Answer:
Experimental Framework :
Target Identification :
- Perform pull-down assays with biotinylated probes to isolate binding proteins .
- Use CRISPR-Cas9 screening to identify genes whose knockout rescues compound toxicity .
Pathway Analysis :
- Western Blotting : Monitor phosphorylation states of kinases (e.g., AKT, ERK) post-treatment .
- Transcriptomics : RNA-seq to detect changes in apoptosis-related genes (e.g., BAX, BCL-2) .
In Silico Support :
- Molecular Dynamics Simulations : Model compound-receptor interactions over time to predict binding kinetics .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of imidazole derivatives .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., thiols) .
- Waste Disposal : Quench reaction mixtures with oxidizing agents (e.g., HO) before disposal to neutralize reactive sulfur species .
Advanced: How to address low yield in the final coupling step of synthesis?
Answer:
Troubleshooting :
Catalyst Optimization : Replace EDCl/HOBt with DCC/DMAP for higher coupling efficiency .
Solvent Selection : Use anhydrous DMF instead of THF to improve reagent solubility .
Temperature Control : Perform reactions under inert gas (N) at 0–4°C to reduce side reactions .
Case Study : achieved 85% yield by switching from EDCl to DCC and extending reaction time to 24 hours .
Advanced: What computational tools can predict drug-likeness and toxicity?
Answer:
- Drug-Likeness :
- SwissADME : Predicts LogP (target <5), topological polar surface area (TPSA <140 Å), and Lipinski’s rule compliance .
- Toxicity :
- ProTox-II : Screens for hepatotoxicity, carcinogenicity, and mitochondrial toxicity .
- Case Study : used SwissADME to optimize a derivative’s LogP from 4.2 to 3.8, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
